molecular formula C13H23N3O8S B12293320 D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-

Cat. No.: B12293320
M. Wt: 381.40 g/mol
InChI Key: LEJGAWQBSYDJMX-VUQZHNRUSA-N
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Description

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- is a complex organic compound derived from D-glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- typically involves multiple steps, starting from D-glucose. The process includes the introduction of acetylamino and nitrosothio groups through specific chemical reactions. Common reagents used in these reactions include acetic anhydride for acetylation and nitrosyl chloride for the introduction of the nitrosothio group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrosothio group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, carboxylic acids, and substituted glucose molecules.

Scientific Research Applications

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed biological effects. For example, it may inhibit glycolysis by targeting key enzymes involved in glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine: A derivative of glucose with an acetylamino group.

    2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.

Uniqueness

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- is unique due to the presence of the nitrosothio group, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H23N3O8S

Molecular Weight

381.40 g/mol

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide

InChI

InChI=1S/C13H23N3O8S/c1-6(19)14-11(13(2,3)25-16-24)12(23)15-7(4-17)9(21)10(22)8(20)5-18/h4,7-11,18,20-22H,5H2,1-3H3,(H,14,19)(H,15,23)/t7-,8+,9+,10+,11?/m0/s1

InChI Key

LEJGAWQBSYDJMX-VUQZHNRUSA-N

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC(C=O)C(C(C(CO)O)O)O)C(C)(C)SN=O

Origin of Product

United States

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